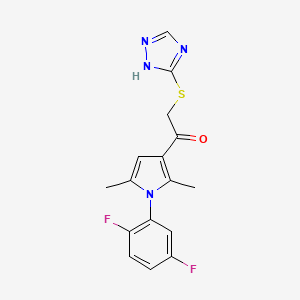

2-((1H-1,2,4-triazol-3-yl)thio)-1-(1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Description

2-((1H-1,2,4-triazol-3-yl)thio)-1-(1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a synthetic organic compound featuring a pyrrole core substituted with a 2,5-difluorophenyl group and two methyl groups, linked to a 1,2,4-triazole-thio moiety via an ethanone bridge. The 2,5-difluorophenyl substituent enhances lipophilicity and metabolic stability, while the triazole-thio group is a known pharmacophore in medicinal chemistry, often associated with antifungal, antiviral, or kinase-inhibitory activity . This compound is likely synthesized via nucleophilic substitution, as seen in analogous triazole-thio derivatives .

Properties

IUPAC Name |

1-[1-(2,5-difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N4OS/c1-9-5-12(15(23)7-24-16-19-8-20-21-16)10(2)22(9)14-6-11(17)3-4-13(14)18/h3-6,8H,7H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVNSVZQIXTBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C=CC(=C2)F)F)C)C(=O)CSC3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1H-1,2,4-triazol-3-yl)thio)-1-(1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

Chemical Structure

The structure of the compound can be represented as follows:

This structure features a triazole ring , which is pivotal for its biological activity due to its ability to interact with various biological targets.

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. The presence of the triazole moiety in this compound suggests potential antifungal activity. Research indicates that derivatives of triazoles exhibit significant efficacy against various fungal strains due to their mechanism of inhibiting ergosterol synthesis in fungal cell membranes.

Anticancer Activity

Studies have shown that triazole derivatives can possess anticancer properties. The compound's ability to inhibit cell proliferation has been evaluated against several cancer cell lines. For instance, triazole derivatives have demonstrated IC50 values in the low micromolar range against colon and breast cancer cell lines, indicating potent anticancer activity.

Case Studies

- Anticancer Activity Evaluation : A study evaluated the antiproliferative effects of similar triazole compounds on various cancer cell lines. The results indicated that compounds with a triazole scaffold exhibited IC50 values ranging from 0.06 to 6.2 µM against different cancer types, including colon carcinoma (HCT-116) and breast cancer (T47D) .

- Antifungal Efficacy : Another study focused on the antifungal activity of triazole derivatives against Candida species and dermatophytes. Compounds showed minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL, highlighting their potential as effective antifungal agents .

Data Summary

The following table summarizes key findings related to the biological activities of triazole derivatives similar to the compound :

The mechanism through which the compound exerts its biological effects likely involves:

- Inhibition of Enzymatic Pathways : Triazoles can inhibit enzymes critical for fungal growth and proliferation.

- Interference with Cell Signaling : The compound may disrupt signaling pathways in cancer cells leading to apoptosis or cell cycle arrest.

Scientific Research Applications

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. Research has shown that derivatives of triazoles exhibit significant activity against various fungal pathogens. A study demonstrated that compounds similar to 2-((1H-1,2,4-triazol-3-yl)thio)-1-(1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can inhibit the growth of fungi like Candida albicans and Aspergillus spp. by disrupting their ergosterol biosynthesis pathway .

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of triazole derivatives. Specifically, studies indicate that this compound can induce apoptosis in cancer cells through the modulation of cell signaling pathways and inhibition of tumor growth in vitro and in vivo .

Enzyme Inhibition

Triazole compounds have been identified as effective inhibitors of various enzymes involved in disease processes. For instance, they can inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways related to inflammation and cancer . The inhibition of specific PDEs by triazole derivatives presents a promising approach for developing new therapeutic agents.

Pesticidal Activity

The compound has been explored for its potential as a botanical pesticide. Triazole derivatives are known to exhibit insecticidal properties against agricultural pests. Studies have shown that they can effectively manage pest populations while minimizing environmental impact .

Plant Growth Regulation

Research indicates that triazoles can act as plant growth regulators, enhancing growth and yield in various crops. They may influence metabolic pathways associated with growth promotion and stress resistance .

Synthesis of Functional Materials

The unique chemical structure of triazole compounds allows for their use in synthesizing functional materials such as polymers and nanomaterials. These materials can possess desirable properties like increased thermal stability and enhanced mechanical strength .

Coordination Chemistry

Triazoles are also utilized in coordination chemistry to form metal complexes that exhibit interesting electronic and optical properties. This application is significant for developing sensors and catalysts in chemical reactions .

Table 1: Summary of Biological Activities of Triazole Derivatives

| Activity Type | Target Organism/Mechanism | Reference |

|---|---|---|

| Antifungal | Candida albicans | |

| Anticancer | Various cancer cell lines | |

| Enzyme Inhibition | Phosphodiesterases (PDEs) | |

| Insecticidal | Agricultural pests |

Table 2: Synthesis Pathways for Triazole Derivatives

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-triazol-4-yl)ethan-1-one | Reaction with appropriate precursors | 73% |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several triazole- and pyrrole-containing derivatives. Below is a comparative analysis based on substituents, molecular properties, and synthesis strategies:

Table 1: Structural and Molecular Comparison

Key Findings:

Substituent Effects: Fluorine vs. Chlorine: The target compound’s 2,5-difluorophenyl group offers lower steric hindrance and higher electronegativity compared to dichlorophenyl () or chloro-fluorophenyl () analogs. Fluorine’s electron-withdrawing nature may enhance binding to aromatic pharmacophores (e.g., enzyme active sites) . The 5-amino-triazole in introduces a hydrogen-bond donor, which may enhance solubility or receptor interactions .

Synthetic Strategies :

- The target compound’s synthesis likely mirrors ’s procedure, where sodium ethoxide facilitates thioether formation between triazole and α-halogenated ketones . ’s use of 1,4-dioxane and triethylamine highlights alternative solvents for similar reactions .

Pharmacological Implications :

- The 2,5-dimethylpyrrole group in the target compound and –5 analogs may confer rigidity to the structure, favoring π-π stacking interactions in biological targets.

- The triazole-thio moiety’s sulfur atom could act as a hydrogen-bond acceptor or participate in redox reactions, depending on the biological context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.